2-(Methylamino)ethanethioamide
Description
2-(Methylamino)ethanethioamide is a thioamide derivative characterized by a methylamino group (-NHCH₃) attached to an ethanethioamide backbone. Its molecular structure (C₃H₈N₂S) includes a thioamide (-C(S)NH₂) functional group, which confers unique chemical reactivity and biological activity. The compound is often studied in hydrochloride salt form (CAS 118020-65-8) to enhance solubility and stability . Thioamides like this are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to act as thiopeptide precursors or enzyme inhibitors .
Properties
IUPAC Name |
2-(methylamino)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5-2-3(4)6/h5H,2H2,1H3,(H2,4,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMJPYDEJONLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanethioamide typically involves the reaction of ethanethioamide with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Methylamino)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 2-(Methylamino)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
Key structural analogs include:
| Compound Name | CAS Number | Similarity Score | Key Substituent |
|---|---|---|---|
| 2-(Dimethylamino)ethanethioamide | 27507-28-4 | 0.95 | Dimethylamino (-N(CH₃)₂) |
| 2-(Methylamino)ethanethioamide hydrochloride | 118020-65-8 | 0.90 | Methylamino (-NHCH₃) + HCl salt |
| 2-(4-Methylpiperazin-1-yl)ethanethioamide | 164926-91-4 | 0.86 | 4-Methylpiperazine ring |
Key Observations :
- Methylamino vs. However, the methylamino group may offer better hydrogen-bonding capacity, influencing receptor binding .
- Hydrochloride Salts: The hydrochloride form of this compound improves aqueous solubility, a critical factor for pharmaceutical formulation.
- Piperazine Derivative : The 4-methylpiperazine analog (similarity 0.86) introduces a cyclic amine, which could modulate pharmacokinetic properties such as metabolic stability and bioavailability .
Reactivity Comparison :
- The methylamino group in this compound may reduce steric hindrance during nucleophilic substitution compared to bulkier analogs like the piperazine derivative, enabling faster reaction kinetics in synthesis .
Physical and Chemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Notable Trends:
- Hydrochloride salts (e.g., 118020-65-8) generally exhibit superior stability and handling compared to free bases or non-ionic derivatives .
- Aryl-substituted thioamides (e.g., trifluoromethylphenyl in ) display lower aqueous solubility due to hydrophobic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
